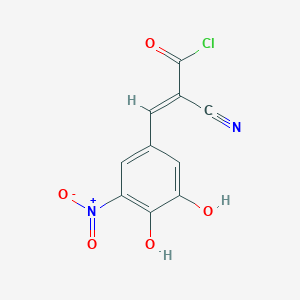
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride is an organic compound characterized by its unique structure, which includes a cyano group, a dihydroxy-nitrophenyl group, and an acryloyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
Formation of the Acryloyl Intermediate: The aldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylonitrile.
Chlorination: The final step involves the chlorination of the acryloyl intermediate using thionyl chloride (SOCl₂) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反应分析
Types of Reactions: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The dihydroxy-nitrophenyl group can undergo redox reactions, leading to the formation of quinones and other oxidized products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Quinones: Resulting from oxidation of the dihydroxy-nitrophenyl group.
Heterocycles: Formed through cyclization reactions.
科学研究应用
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive nature.
作用机制
The mechanism of action of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride involves its reactive functional groups:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to covalent modifications.
Pathways Involved: It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, its redox-active dihydroxy-nitrophenyl group can participate in electron transfer reactions, affecting cellular redox balance.
相似化合物的比较
Ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate: Similar structure but with an ester group instead of a chloride.
(E)-2-cyano-3-(3,4-dihydroxyphenyl)acryloyl chloride: Lacks the nitro group, affecting its reactivity and applications.
(E)-2-cyano-3-(3,4-dihydroxy-5-methylphenyl)acryloyl chloride: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride is unique due to the presence of both the cyano and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C10H5ClN2O5 |
|---|---|
分子量 |
268.61 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H5ClN2O5/c11-10(16)6(4-12)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H/b6-1+ |
InChI 键 |
BGQFUNSSOQVJFL-LZCJLJQNSA-N |
手性 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)Cl |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)


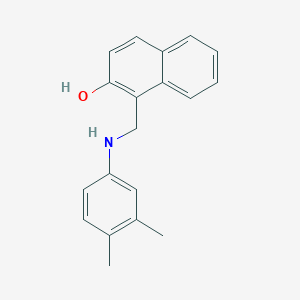



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
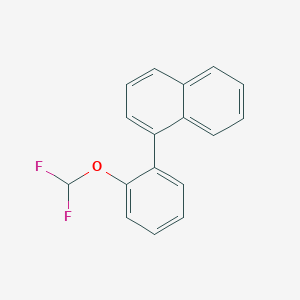
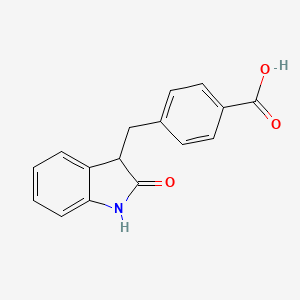

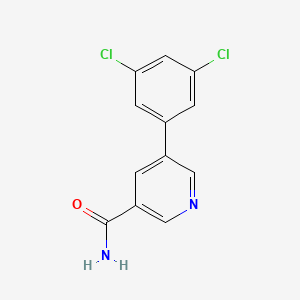
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
